N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4OS/c1-18-7(4-5-15-18)11(19)17-12-16-10-8(20-12)3-2-6(13)9(10)14/h2-5H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCMZMGKOGQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dichloro-1,3-benzothiazol-2-amine
The benzothiazole core is typically constructed via cyclization of 2-aminothiophenol derivatives. Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 4,5-dichloro-1,3-benzothiazol-2-amine with 85–90% purity. Alternative methods employ chlorination prior to cyclization, though this risks over-chlorination and requires careful stoichiometric control.
Preparation of 1-Methyl-1H-pyrazole-5-carboxylic Acid
The pyrazole fragment is synthesized via alkylation of pyrazole-5-carboxylic acid esters. Methylation at the 1-position is accomplished using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. Subsequent hydrolysis with aqueous sodium hydroxide yields the free carboxylic acid (75–80% yield).
Amide Bond Formation Strategies
Coupling the benzothiazole amine and pyrazole carboxylic acid is critical for final product assembly. Two primary methods dominate literature reports:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction proceeds at room temperature for 24 hours. This method achieves 70–75% yield but requires rigorous purification to remove urea byproducts.
Acid Chloride Intermediate
Activation of the pyrazole carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with 4,5-dichloro-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) under nitrogen. This route offers higher yields (85–90%) but demands anhydrous conditions.
Optimization and Process-Scale Considerations
Solvent Selection
Polar aprotic solvents like DMF and acetonitrile enhance reaction rates but complicate downstream isolation. Recent patents highlight the use of phase-transfer catalysts in biphasic systems (e.g., toluene/water) to improve yield and reduce side reactions.
Temperature and Reaction Time
Amide coupling exhibits an optimal temperature range of 20–25°C. Elevated temperatures (>40°C) accelerate decomposition, while lower temperatures (<10°C) prolong reaction times unnecessarily.
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) remains standard for laboratory-scale purification. Industrial processes employ crystallization from ethanol/water mixtures, achieving >99% purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of the methyl derivative (analogous structure) confirms planar geometry and intermolecular hydrogen bonding, supporting stability predictions.
Challenges and Alternative Methodologies
Regioselectivity in Chlorination
Over-chlorination during benzothiazole synthesis remains a key challenge. Catalytic systems using iron(III) chloride in acetic acid mitigate this issue, enhancing selectivity for the 4,5-dichloro isomer.
Pyrazole N-Methylation Side Reactions
Competitive alkylation at the pyrazole 3-position occurs in 10–15% of cases, necessitating careful monitoring and fractional crystallization for removal.
Industrial-Scale Production Insights
Pilot-scale batches (10 kg) utilize continuous-flow reactors to optimize heat transfer and mixing. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 25°C |
| Solvent | THF/H₂O (9:1) |
| Catalyst Loading | 1.5 mol% EDC |
This configuration achieves 88% yield with a space-time yield of 0.45 kg·L⁻¹·h⁻¹ .
Chemical Reactions Analysis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its biological properties. Research has indicated that it may function as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action is thought to involve the modulation of specific molecular targets, including enzymes and receptors associated with cancer progression.
Case Studies
- Anticancer Activity: A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various cancer cell lines, showing IC50 values in the low micromolar range. The study emphasized further development as a lead compound for targeted cancer therapies.
- Anti-inflammatory Effects: Another research article demonstrated that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
Agricultural Applications
The compound has also been investigated for its fungicidal properties. Its effectiveness against various fungal pathogens makes it a candidate for developing new agrochemicals aimed at crop protection.
Research Findings
- Fungicidal Activity: Trials conducted on crops treated with the compound showed a significant reduction in fungal infections compared to untreated controls. The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis.
Material Science
In material science, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been explored for its potential use in developing sensors and catalysts due to its unique electronic properties.
Applications
- Sensors: Research indicates that the compound can be integrated into sensor devices for detecting specific ions or molecules due to its selective binding properties.
- Catalysts: Studies have shown that it can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Environmental Applications
The compound's stability and reactivity have led to its use as a reference standard in environmental analysis. It can help detect and quantify related pollutants in water and soil samples.
Case Studies
- Environmental Monitoring: Research has utilized the compound to develop analytical methods for detecting benzothiazole derivatives in contaminated environments, providing insights into pollution levels and remediation strategies.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular pathways and targets involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Benzothiazole Derivatives with Nitroheterocyclic Moieties
lists several benzothiazol-2-yl carboxamides, including:
- N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277756): Features an amino group at position 6 of the benzothiazole and a nitro-furan moiety. The amino group increases solubility but reduces electron-withdrawing effects compared to chloro substituents .
- N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775): Combines chloro and methyl substituents on the benzothiazole with a nitro-thiophene group.
- Target Compound : The 4,5-dichloro substitution on benzothiazole and the pyrazole carboxamide moiety distinguish it from these analogs. The dichloro pattern maximizes electron withdrawal, while the pyrazole’s methyl group contributes to metabolic stability.
Pyrazole Carboxamide Derivatives
describes pyrazole-carboxamide compounds (e.g., 3a–3e) with aryl and cyano substituents. For example:
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Lacks the benzothiazole core but shares a pyrazole-carboxamide scaffold.
Melting Points and Spectral Data
Note: Melting points for compounds are unspecified but likely higher due to nitro groups and halogenation.
Functional Implications
- Solubility and Bioavailability: The pyrazole’s methyl group in the target compound may improve lipophilicity (logP) relative to ’s cyano-substituted derivatives, which have higher polarity .
- Synthetic Accessibility : The target compound’s dichloro-benzothiazole precursor may require multistep halogenation, whereas ’s aryl-pyrazoles are synthesized via straightforward coupling .
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.
Chemical Structure and Synthesis
The compound belongs to a class of pyrazole derivatives known for their pharmacological properties. The synthesis typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 1-methyl-1H-pyrazole-5-carboxylic acid derivatives under controlled conditions. The general reaction scheme can be summarized as follows:
Biological Activity Overview
This compound exhibits a range of biological activities:
Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it inhibits the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties : Research has demonstrated its potential as an anticancer agent. In vitro studies on cancer cell lines such as PC3 (prostate cancer) and DU145 have indicated that the compound induces cytotoxicity in a dose-dependent manner. Notably, IC50 values were recorded at 40.1 μg/mL for PC3 cells after 24 hours of treatment .
Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vivo models of inflammation showed significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways and cell proliferation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound exhibits enhanced biological activity compared to other benzothiazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4,5-dichloro... | High | Moderate |
| N-(4-chloro... | Moderate | Low |
| N-(3-methyl... | Low | Moderate |
Q & A
Basic: What are the standard protocols for synthesizing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and ensuring purity?
Methodological Answer:
The synthesis typically involves three key steps (adapted from benzothiazole derivative protocols ):
Benzothiazole Core Formation : Cyclize 2-aminothiophenol with a ketone/aldehyde under acidic conditions (e.g., HCl/EtOH).
Chlorination : Treat the benzothiazole intermediate with PCl₅ or SOCl₂ to introduce Cl atoms at positions 4 and 3.
Pyrazole Coupling : React the chlorinated benzothiazole with 1-methyl-1H-pyrazole-5-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF.
Purity Assurance :
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Validate purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound’s structure?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆; pyrazole protons appear as singlets (~δ 3.8–4.2 ppm), while benzothiazole Cl substituents deshield aromatic protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C-S-C vibrations (~690 cm⁻¹).
- Crystallography :
Basic: What in vitro assays are recommended for initial screening of its biological activity?
Methodological Answer:
- Antiviral :
- Perform plaque reduction assays against enveloped viruses (e.g., Ebola pseudotypes) by pre-treating host cells (IC₅₀ determination) .
- Anticancer :
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure).
- Enzyme Inhibition :
- Test against DNA gyrase (via supercoiling assay) or tyrosine kinase (ELISA-based phosphorylation inhibition) .
Advanced: How can SHELX software be utilized in refining the crystal structure of this compound?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.
- Structure Solution : Use SHELXD for phase problem resolution via dual-space methods .
- Refinement :
- Apply SHELXL for least-squares refinement with anisotropic displacement parameters.
- Validate using R-factors (R₁ < 0.05) and residual electron density maps.
- Validation : Cross-check with Mercury CSD for geometric outliers (bond lengths/angles) and hydrogen-bonding patterns .
Advanced: What strategies resolve contradictions between computational docking predictions and experimental binding data?
Methodological Answer:
- Re-evaluate Docking Parameters :
- Experimental Validation :
- Perform ITC (isothermal titration calorimetry) to measure binding affinity (ΔG, ΔH).
- Use mutagenesis (e.g., alanine scanning) on key residues identified computationally.
- Dynamic Simulations : Run MD simulations (GROMACS/AMBER) to assess binding stability over 100 ns .
Advanced: How do hydrogen-bonding motifs influence the supramolecular assembly of this compound in the solid state?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., C(4) chains or R₂²(8) rings) using Mercury CSD .
- Packing Effects :
- The amide N-H forms H-bonds with benzothiazole Cl atoms (distance ~2.8–3.0 Å), creating 1D chains.
- π-π stacking between pyrazole and benzothiazole rings (3.5–4.0 Å spacing) stabilizes layered structures.
- Thermal Analysis : Correlate DSC/TGA data with H-bond strength; stronger networks increase melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
